molecular formula C12H12N2O3 B6285897 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111103-66-2

5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6285897
CAS RN: 1111103-66-2
M. Wt: 232.23 g/mol
InChI Key: PYIOOQKMECWMIP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound composed of pyrimidine ring with a dimethoxyphenyl group attached to the C-5 position of the ring. It is used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is widely used in scientific research and laboratory experiments. It is used as a starting material for the synthesis of various organic compounds and drugs. It is also used as a catalyst in organic reactions and as a reagent for the synthesis of amino acids and peptides. Furthermore, it is used in biochemical and physiological research to study the effects of various drugs and compounds on the body.

Advantages and Limitations for Lab Experiments

The use of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its relatively low cost and availability. Furthermore, it is relatively easy to synthesize and purify, which makes it an ideal starting material for various experiments. On the other hand, the compound is relatively unstable in solution and can be difficult to use in some experiments.

Future Directions

The use of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in scientific research and laboratory experiments is likely to continue to grow in the future. Potential future directions include the development of new drugs and compounds based on the compound, as well as further research into its biochemical and physiological effects. Furthermore, further research into the mechanism of action of the compound and its potential applications in various fields is likely to be undertaken in the future.

Synthesis Methods

5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is typically synthesized through a multi-step reaction. The first step involves the reaction of 2-amino-5-chloropyrimidine with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This reaction results in the formation of the desired product, 5-(3,4-dimethoxyphenyl)-2-hydroxypyrimidine, 95%. The second step involves the purification of the product through column chromatography or recrystallization.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOOQKMECWMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680850
Record name 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111103-66-2
Record name 5-(3,4-Dimethoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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